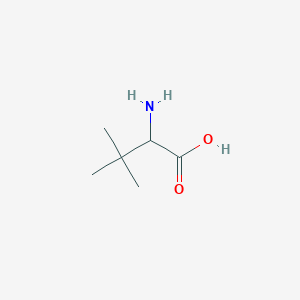

L-tert-Leucine

Cat. No. B555212

Key on ui cas rn:

33105-81-6

M. Wt: 131.17 g/mol

InChI Key: NPDBDJFLKKQMCM-SCSAIBSYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08133717B2

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.

[Compound]

Name

Polypropylene glycol

Quantity

1 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].[NH4+].[OH-]>O>[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.3 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(C(C)(C)C)C(=O)O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Three

[Compound]

|

Name

|

Polypropylene glycol

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was agitated at 600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was transferred to a jacketed vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Twenty grams of D-amino acid oxidase (500 units) were added to the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction hourly following D-amino acid oxidase addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was decanted into a 2 L beaker

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The enzymes in the solution were removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating the solution to 90° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding Celite®

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering through a sintered glass funnel

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08133717B2

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.

[Compound]

Name

Polypropylene glycol

Quantity

1 mL

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].[NH4+].[OH-]>O>[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.3 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(C(C)(C)C)C(=O)O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step Three

[Compound]

|

Name

|

Polypropylene glycol

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was agitated at 600 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was transferred to a jacketed vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Twenty grams of D-amino acid oxidase (500 units) were added to the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction hourly following D-amino acid oxidase addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was decanted into a 2 L beaker

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The enzymes in the solution were removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating the solution to 90° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

adding Celite®

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering through a sintered glass funnel

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |